

# A Comparative Guide to CHKA Inhibitors: ICL-CCIC-0019 versus MN58B

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **ICL-CCIC-0019**

Cat. No.: **B12375975**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the choline kinase alpha (CHKA) inhibitor **ICL-CCIC-0019** and other CHKA inhibitors, with a focus on the well-characterized compound MN58B. The information presented is collated from peer-reviewed studies and is intended to assist researchers in making informed decisions for their preclinical and clinical research endeavors.

## Introduction to Choline Kinase Alpha (CHKA) Inhibition

Choline kinase alpha (CHKA) is a critical enzyme in the Kennedy pathway, responsible for the synthesis of phosphatidylcholine, a major component of cell membranes.<sup>[1][2]</sup> In many cancers, CHKA is overexpressed, leading to increased levels of its product, phosphocholine.<sup>[1][3]</sup> This altered choline metabolism is associated with malignant transformation, tumor progression, and resistance to therapy.<sup>[3][4]</sup> Consequently, CHKA has emerged as a promising therapeutic target for the development of novel anticancer agents.<sup>[5][6]</sup> CHKA inhibitors disrupt this pathway, leading to decreased phosphocholine levels, cell growth arrest, and apoptosis in cancer cells.<sup>[7][8]</sup>

## Head-to-Head Comparison: ICL-CCIC-0019 and MN58B

**ICL-CCIC-0019** and **MN58B** are both potent and selective inhibitors of CHKA. While both compounds have demonstrated significant antitumor activity, they possess distinct pharmacological profiles.

## Quantitative Performance Data

The following tables summarize the key quantitative data for **ICL-CCIC-0019** and **MN58B** from various in vitro studies.

Table 1: In Vitro Inhibitory Activity against CHKA

| Compound      | IC50 (μM) vs. CHKA             | Notes                                              |
|---------------|--------------------------------|----------------------------------------------------|
| ICL-CCIC-0019 | 0.27 ± 0.06[4]                 | Competitive with choline, but not ATP.[4]          |
| MN58B         | Equipotent to ICL-CCIC-0019[4] | A first-generation, competitive CHKA inhibitor.[9] |

Table 2: In Vitro Anti-proliferative Activity (GI50/IC50)

| Compound                                             | Cell Line                           | Cancer Type                    | GI50/IC50 (μM)  |
|------------------------------------------------------|-------------------------------------|--------------------------------|-----------------|
| ICL-CCIC-0019                                        | NCI-60 Panel<br>(median)            | Various                        | 1.12[4][10]     |
| A549                                                 | Non-Small Cell Lung<br>Cancer       |                                | 0.38[11]        |
| HCT-116                                              | Colon Cancer                        | Intermediate<br>sensitivity[4] |                 |
| Breast Cancer cell<br>lines (median)                 | Breast Cancer                       |                                | 0.627[4]        |
| Non-Small Cell Lung<br>Cancer cell lines<br>(median) | Non-Small Cell Lung<br>Cancer       |                                | 0.751[4]        |
| MN58B                                                | CCRF-CEM                            | Leukemia                       | 0.21[12]        |
| PDAC cell lines (panel<br>of 12)                     | Pancreatic Ductal<br>Adenocarcinoma |                                | 0.23 - 3.2[9]   |
| Suit2 007 (parental)                                 | Pancreatic Cancer                   |                                | 3.14[12]        |
| Suit2 007<br>(Gemcitabine-<br>resistant)             | Pancreatic Cancer                   |                                | 0.77[12]        |
| H460                                                 | Non-Small Cell Lung<br>Cancer       |                                | 0.28 ± 0.12[13] |

## Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the context in which these inhibitors function and are evaluated, the following diagrams illustrate the CHKA signaling pathway and a general experimental workflow for assessing CHKA inhibitors.



[Click to download full resolution via product page](#)

Caption: The Kennedy Pathway and the inhibitory action of CHKA inhibitors.

Experimental Workflow for CHKA Inhibitor Evaluation



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [atlasgeneticsoncology.org](http://atlasgeneticsoncology.org) [atlasgeneticsoncology.org]
- 2. [benchchem.com](http://benchchem.com) [benchchem.com]
- 3. CHKA mediates the poor prognosis of lung adenocarcinoma and acts as a prognostic indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel choline kinase inhibitor ICL-CCIC-0019 reprograms cellular metabolism and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo antitumor activity of choline kinase inhibitors: a novel target for anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Small Molecule Inhibitors of Choline Kinase Identified by Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are CHKA inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. The novel choline kinase inhibitor ICL-CCIC-0019 reprograms cellular metabolism and inhibits cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Choline Kinase  $\alpha$  Inhibitors MN58b and RSM932A Enhances the Antitumor Response to Cisplatin in Lung Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to CHKA Inhibitors: ICL-CCIC-0019 versus MN58B]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12375975#icl-ccic-0019-versus-other-chka-inhibitors-like-mn58b>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)